molecular formula C20H22N2O4 B13778428 Metapramine fumarate CAS No. 93841-84-0

Metapramine fumarate

Cat. No.: B13778428
CAS No.: 93841-84-0
M. Wt: 354.4 g/mol
InChI Key: YQROWEVOSZDTPZ-WLHGVMLRSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of metapramine fumarate involves the synthesis of metapramine followed by its conversion to the fumarate salt. The synthesis of metapramine typically involves the reaction of 10,11-dihydro-5H-dibenz[b,f]azepine with methylamine under specific conditions . The fumarate salt is then formed by reacting metapramine with fumaric acid in an appropriate solvent .

Industrial Production Methods

Industrial production of fumaric acid, a key component in the preparation of this compound, can be achieved through various methods. One common method involves the catalytic isomerization of maleic acid obtained from its anhydride by heating in the presence of water . Another method involves the use of vanadyl pyrophosphate as a catalyst to convert n-butane to fumaric acid .

Chemical Reactions Analysis

Types of Reactions

Metapramine fumarate undergoes several types of chemical reactions, including:

    Oxidation: Metapramine can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert metapramine to its reduced forms.

    Substitution: Metapramine can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of metapramine can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

Metapramine fumarate has several scientific research applications:

    Chemistry: It is used as a model compound in studies of tricyclic antidepressants and their chemical properties.

    Biology: Research on this compound includes its effects on neurotransmitter reuptake and its potential use in treating neurological disorders.

    Medicine: this compound is primarily used in the treatment of depression and pain management. Its analgesic properties make it a candidate for research in pain relief.

Comparison with Similar Compounds

Similar Compounds

    Desipramine: Another tricyclic antidepressant with similar norepinephrine reuptake inhibition properties.

    Imipramine: A tricyclic antidepressant that affects both norepinephrine and serotonin reuptake.

    Amitriptyline: A tricyclic antidepressant with broader effects on multiple neurotransmitter systems.

Uniqueness

Metapramine fumarate is unique among tricyclic antidepressants due to its lack of anticholinergic effects, which are commonly observed with other compounds in this class . This makes it a potentially safer option for patients who are sensitive to anticholinergic side effects.

Properties

CAS No.

93841-84-0

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N,11-dimethyl-5,6-dihydrobenzo[b][1]benzazepin-5-amine

InChI

InChI=1S/C16H18N2.C4H4O4/c1-17-14-11-12-7-3-5-9-15(12)18(2)16-10-6-4-8-13(14)16;5-3(6)1-2-4(7)8/h3-10,14,17H,11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

YQROWEVOSZDTPZ-WLHGVMLRSA-N

Isomeric SMILES

CNC1CC2=CC=CC=C2N(C3=CC=CC=C13)C.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CNC1CC2=CC=CC=C2N(C3=CC=CC=C13)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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